

# Chemical structure and molecular weight of 4-nitrocumene

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## Compound of Interest

Compound Name: 1-Isopropyl-4-nitrobenzene

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## A Comprehensive Technical Guide to 4-Nitrocumene

This technical guide provides an in-depth overview of 4-nitrocumene (p-nitrocumene), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and key reactions, and its primary applications.

## Chemical Identity and Physicochemical Properties

4-Nitrocumene, systematically named **1-isopropyl-4-nitrobenzene**, is an aromatic nitro compound. Its chemical formula is  $C_9H_{11}NO_2$ .<sup>[1][2]</sup> The structure consists of a benzene ring substituted by an isopropyl group and a nitro group at the para-position. This substitution pattern is crucial for its subsequent chemical transformations.

The key physical and chemical properties of 4-nitrocumene are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	165.19 g/mol [1][3]
CAS Number	1817-47-6[1][2]
Appearance	Light yellow to brown liquid, or a yellow crystalline solid.[1][3][4]
Melting Point	61-63 °C (for the solid form)[1]
Boiling Point	242-243 °C (at atmospheric pressure)[1]106-107 °C (at 11 mmHg)[5]
Density	~1.135 g/cm <sup>3</sup> [1]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ethyl acetate.[1][3]
Refractive Index (n <sup>20</sup> /D)	~1.537-1.54[5]

## Molecular Structure

The chemical structure of 4-nitrocumene is depicted below. The para-orientation of the isopropyl and nitro groups is a key feature influencing its reactivity.

Chemical structure of 4-nitrocumene.

## Synthesis and Key Reactions: Experimental Protocols

4-Nitrocumene is primarily synthesized through the electrophilic nitration of cumene. It serves as a crucial precursor for the synthesis of 4-isopropylaniline (p-cumidine), a valuable intermediate in the production of pharmaceuticals and agrochemicals.

### Synthesis of 4-Nitrocumene via Nitration of Cumene

The traditional and most common laboratory method for synthesizing 4-nitrocumene involves the nitration of cumene using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric

acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ).

#### Materials:

- Cumene
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Ice
- Sodium Bicarbonate Solution (5%)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Calcium Chloride ( $\text{CaCl}_2$ )
- Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

#### Protocol:

- **Preparation of the Nitrating Mixture:** In a round-bottom flask submerged in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid to a stirred, pre-chilled volume of concentrated nitric acid. Maintain the temperature below 10 °C during this addition.
- **Nitration Reaction:** While maintaining the low temperature and continuous stirring, add cumene dropwise to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 15-20 °C to minimize the formation of dinitrated byproducts.
- **Reaction Completion:** After the addition of cumene is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
- **Work-up:** Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., dichloromethane). Collect the organic layer.

- **Neutralization:** Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitrocumene mixture.
- **Purification:** The product is a mixture of isomers, predominantly the para (4-nitro) and ortho (2-nitro) isomers.<sup>[1]</sup> Purification to isolate 4-nitrocumene can be achieved through fractional distillation under vacuum or recrystallization.

## Reduction of 4-Nitrocumene to 4-Isopropylaniline (p-Cumidine)

The reduction of the nitro group to an amine is a fundamental transformation. A common and effective method for this conversion is the use of a metal in an acidic medium, such as iron powder in acetic acid.

Materials:

- 4-Nitrocumene
- Iron Powder (fine grade)
- Glacial Acetic Acid
- Ethanol
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Ethyl Acetate
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Protocol:

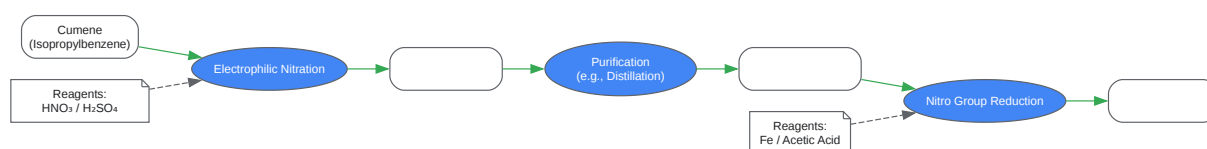
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrocumene (1 equivalent) in a mixture of glacial acetic acid and

ethanol.

- **Addition of Iron:** To the stirred solution, add fine iron powder (3-4 equivalents) in portions. The reaction is exothermic, and the rate of addition may need to be controlled.
- **Reflux:** After the addition is complete, heat the mixture to reflux and maintain it for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
- **Solvent Removal and Neutralization:** Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the remaining acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction and Drying:** Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
- **Purification:** Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain crude 4-isopropylaniline. The product can be further purified by vacuum distillation.

## Experimental and Synthetic Workflow

The logical progression from the starting material (cumene) to the final, valuable intermediate (4-isopropylaniline) is a key pathway in industrial and laboratory synthesis. This workflow highlights the central role of 4-nitrocumene.



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Synthetic workflow from cumene to 4-isopropylaniline.

## Applications in Research and Industry

4-Nitrocumene is not typically an end-product but rather a critical building block in multi-step syntheses.

- **Pharmaceutical Synthesis:** It is used in the production of various active pharmaceutical ingredients (APIs).[6] The corresponding amine, 4-isopropylaniline, is a precursor for synthesizing more complex molecules with potential biological activity.
- **Agrochemicals:** A major industrial application of 4-nitrocumene is in the manufacturing of herbicides. Specifically, it is a key intermediate for the synthesis of Isoproturon, a widely used urea-based herbicide.
- **Dyes and Pigments:** Like many nitroaromatic compounds, it can be used as a precursor in the dye industry.[6]
- **Organic Synthesis:** In a research context, it serves as a versatile starting material for introducing the 4-isopropylphenyl moiety into larger molecules.

## Spectroscopic Characterization

Standard spectroscopic techniques are essential for confirming the identity and purity of 4-nitrocumene.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR is particularly useful for distinguishing between the para and ortho isomers formed during nitration. The distinct chemical shifts and splitting patterns of the aromatic protons allow for the quantification of the isomer ratio in the crude product.
- **Infrared (IR) Spectroscopy:** The IR spectrum of 4-nitrocumene will show characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around  $1520\text{ cm}^{-1}$  and  $1340\text{ cm}^{-1}$ , respectively), as well as bands for the aromatic C-H and C=C bonds.

- Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound ( $m/z$  165 for the molecular ion) and provide fragmentation patterns useful for structural elucidation.

Spectra for 4-nitrocumene are available in public databases such as the NIST Chemistry WebBook and PubChem.

## Safety and Handling

4-Nitrocumene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Users should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with strong bases and strong oxidizing agents. [5] All handling and synthesis should be performed by trained personnel.

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